
2,6-difluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzenesulfonamide
カタログ番号:
B2706880
CAS番号:
2034443-08-6
分子量:
383.41
InChIキー:
BQABTQVTHFPGBA-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2,6-difluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzenesulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps including reactions such as chlorination, nitration, reduction, hydrogenation, Friedel Crafts reactions, and Ullmann condensation . The synthesis of a related compound, 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, was reported to be synthesized from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole in 9 steps .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the current data .科学的研究の応用
Photodynamic Therapy Application
- The zinc phthalocyanine substituted with benzenesulfonamide derivative groups, similar in structure to the compound , exhibits properties beneficial for photodynamic therapy. This therapy is an alternative treatment for cancer, leveraging the compound's good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Characterization
- The synthesis and characterization of compounds with similar structures, including their spectroscopic, photophysical, and photochemical properties, are studied to understand their potential applications in various fields. For instance, the synthesis of methyl anisoles and their exclusive nuclear iodination products has been researched, which contributes to our understanding of chemical reactions and properties of such compounds (Carreño et al., 1996).
Potential as Carbonic Anhydrase Inhibitors
- Studies on 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides have shown that they have significant binding potency as inhibitors of human carbonic anhydrase isozymes. This suggests a potential application in the development of drugs targeting these enzymes, which are involved in various physiological processes (Dudutienė et al., 2013).
Antiproliferative Activity
- N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives, similar to the compound of interest, have been synthesized and evaluated for their antiproliferative activity against various tumor cell lines. This indicates the potential of such compounds in the development of anticancer agents (Motavallizadeh et al., 2014).
Novel Synthesis Methods
- Research into the novel synthesis of perfluoro-1,4-benzoquinones through anodic oxidation of polyfluorinated benzene and naphthalene derivatives demonstrates the continuous exploration of new methods in organic chemistry. This contributes to the development of pharmaceutical drugs and other organic functional chemicals (Nishiguchi et al., 2008).
Safety and Hazards
特性
IUPAC Name |
2,6-difluoro-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2NO4S/c1-25-13-7-8-14-12(10-13)4-3-9-18(14,22)11-21-26(23,24)17-15(19)5-2-6-16(17)20/h2,5-8,10,21-22H,3-4,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQABTQVTHFPGBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNS(=O)(=O)C3=C(C=CC=C3F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
4-(Adamantane-1-carbonyl)-1-(pyridin-3-yl)piperazin-2-o...
Cat. No.: B2706799
CAS No.: 2097926-69-5
5-(2-Methyl-5-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol...
Cat. No.: B2706801
CAS No.: 1946823-60-4
Tert-butyl 2-(iodomethyl)-1,4-dioxa-9-azaspiro[5.5]unde...
Cat. No.: B2706802
CAS No.: 2172031-72-8
4-(4-Methyl-1-piperazinyl)butanoic Acid
Cat. No.: B2706804
CAS No.: 34632-69-4; 58077-68-2
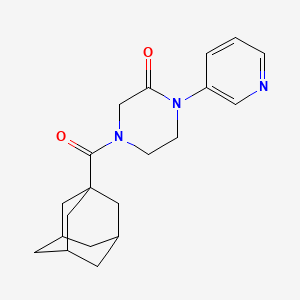

![Tert-butyl 2-(iodomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2706802.png)

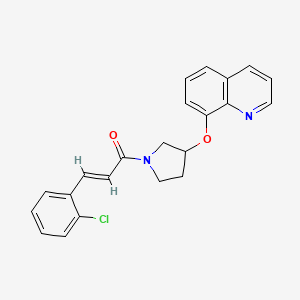
![4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2706808.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2706809.png)
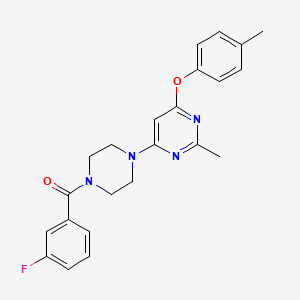
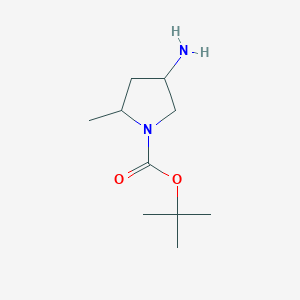
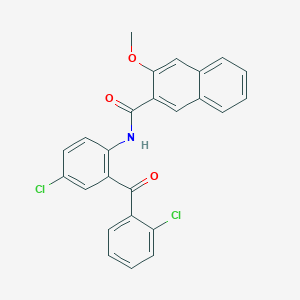
![1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2706814.png)
![ethyl 1-(3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2706816.png)

![(1H-benzo[d]imidazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2706818.png)
